molecular formula C18H36O2 B036810 ISOSTEARIC ACID CAS No. 30399-84-9

ISOSTEARIC ACID

Cat. No. B036810
Key on ui cas rn: 30399-84-9
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05484543

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Name
Quantity
189 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
450 g
Type
reactant
Reaction Step Five
Name
Quantity
3.125 mol
Type
reactant
Reaction Step Six
Quantity
3 mol
Type
reactant
Reaction Step Seven
Quantity
1 mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH2:32][NH2:33].O>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Three
Name
Quantity
189 g
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Five
Name
Quantity
450 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Six
Name
Quantity
3.125 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Seven
Name
Quantity
3 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Eight
Name
Quantity
1 mol
Type
reactant
Smiles
NCCNCCNCCNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, a stirring bar
CUSTOM
Type
CUSTOM
Details
a nitrogen bubbler in order to obtain a level sufficient
TEMPERATURE
Type
TEMPERATURE
Details
heat transfer
ADDITION
Type
ADDITION
Details
with mixing
ADDITION
Type
ADDITION
Details
were added)
TEMPERATURE
Type
TEMPERATURE
Details
The batch temperature was then raised slowly
CUSTOM
Type
CUSTOM
Details
the condensation reaction
CUSTOM
Type
CUSTOM
Details
was removed through the flask overhead system with a nitrogen
CUSTOM
Type
CUSTOM
Details
sparge
CUSTOM
Type
CUSTOM
Details
After most of this water was removed (approximately 160° C.), vacuum stripping
TEMPERATURE
Type
TEMPERATURE
Details
the flask temperature was raised to 200° C.
CUSTOM
Type
CUSTOM
Details
the condensation to completion

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Name
Type
product
Smiles
NCCNCCNCCNCCN
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O.NCCNCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05484543

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Name
Quantity
189 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
450 g
Type
reactant
Reaction Step Five
Name
Quantity
3.125 mol
Type
reactant
Reaction Step Six
Quantity
3 mol
Type
reactant
Reaction Step Seven
Quantity
1 mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH2:32][NH2:33].O>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Three
Name
Quantity
189 g
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Five
Name
Quantity
450 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Six
Name
Quantity
3.125 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Seven
Name
Quantity
3 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Step Eight
Name
Quantity
1 mol
Type
reactant
Smiles
NCCNCCNCCNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, a stirring bar
CUSTOM
Type
CUSTOM
Details
a nitrogen bubbler in order to obtain a level sufficient
TEMPERATURE
Type
TEMPERATURE
Details
heat transfer
ADDITION
Type
ADDITION
Details
with mixing
ADDITION
Type
ADDITION
Details
were added)
TEMPERATURE
Type
TEMPERATURE
Details
The batch temperature was then raised slowly
CUSTOM
Type
CUSTOM
Details
the condensation reaction
CUSTOM
Type
CUSTOM
Details
was removed through the flask overhead system with a nitrogen
CUSTOM
Type
CUSTOM
Details
sparge
CUSTOM
Type
CUSTOM
Details
After most of this water was removed (approximately 160° C.), vacuum stripping
TEMPERATURE
Type
TEMPERATURE
Details
the flask temperature was raised to 200° C.
CUSTOM
Type
CUSTOM
Details
the condensation to completion

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Name
Type
product
Smiles
NCCNCCNCCNCCN
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O.NCCNCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.